N1-(tert-butyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide
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Overview
Description
N1-(tert-butyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide is a complex organic compound characterized by the presence of a tert-butyl group, a hydroxyethyl group, and a methylthiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(tert-butyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common approach is the reaction of tert-butylamine with oxalyl chloride to form N1-(tert-butyl)oxalamide. This intermediate is then reacted with 2-hydroxy-2-(3-methylthiophen-2-yl)ethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N1-(tert-butyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new alkylated or arylated derivatives.
Scientific Research Applications
N1-(tert-butyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(tert-butyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N1-(tert-butyl)-N2-(2-hydroxyethyl)oxalamide: Lacks the thiophene ring, making it less complex.
N1-(tert-butyl)-N2-(2-hydroxy-2-phenylethyl)oxalamide: Contains a phenyl group instead of a thiophene ring.
Uniqueness
N1-(tert-butyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide is unique due to the presence of the methylthiophene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N'-tert-butyl-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-8-5-6-19-10(8)9(16)7-14-11(17)12(18)15-13(2,3)4/h5-6,9,16H,7H2,1-4H3,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXINQUZUHJDKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C(=O)NC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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